molecular formula C6H14N2 B186675 N-Methylpiperidin-3-amine CAS No. 150395-92-9

N-Methylpiperidin-3-amine

Cat. No.: B186675
CAS No.: 150395-92-9
M. Wt: 114.19 g/mol
InChI Key: LJAXTAOSOVPBQH-UHFFFAOYSA-N
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Description

N-Methylpiperidin-3-amine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the third position of the piperidine ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-methylpiperidine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group at the third position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: N-methylpiperidin-3-one.

    Reduction: N-methylpiperidine.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

N-Methylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

N-Methylpiperidin-3-amine can be compared with other similar compounds, such as:

    1-Methylpiperidin-3-amine: This compound has a similar structure but differs in the position of the methyl group.

    N-Methylpiperidine: Lacks the amine group at the third position, resulting in different chemical properties and reactivity.

    Piperidine: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the piperidine ring, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAXTAOSOVPBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576653
Record name N-Methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150395-92-9
Record name N-Methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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